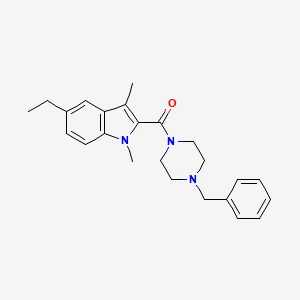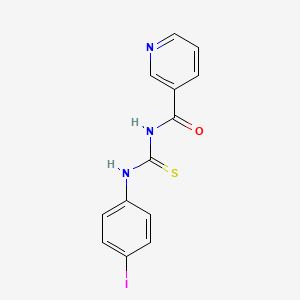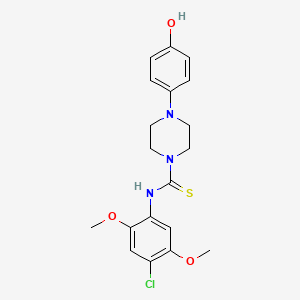![molecular formula C22H28N2O2 B10864302 N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10864302.png)
N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups and a hydroxyl group attached to a phenyl ring, which is further connected to a benzohydrazide moiety. The structure of this compound allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.
Preparation Methods
The synthesis of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Chemical Reactions Analysis
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The tert-butyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as redox activity, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE can be compared with other similar compounds, such as:
N,N′-Bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine: This compound also contains tert-butyl and hydroxyl groups and is used in coordination chemistry.
3,5-Di-tert-butylcatechol: Known for its use in polymerization inhibition and as an additive in organic synthesis.
The uniqueness of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}BENZOHYDRAZIDE lies in its specific structure, which allows it to form stable complexes with a wide range of metal ions, leading to diverse applications in various fields .
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-21(2,3)17-12-16(19(25)18(13-17)22(4,5)6)14-23-24-20(26)15-10-8-7-9-11-15/h7-14,25H,1-6H3,(H,24,26)/b23-14+ |
InChI Key |
UEHOZCUBIBMWLP-OEAKJJBVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,11-trimethyl-10-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864232.png)
![3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide](/img/structure/B10864250.png)
![2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B10864258.png)

![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10864264.png)
![Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B10864275.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-](/img/structure/B10864289.png)
![N-[3-(4-Bromoanilino)-3-phenyl-2-propenylidene]-N-(4-bromophenyl)amine](/img/structure/B10864296.png)
![2-(1-{[3-(Cyclohexylamino)propyl]amino}ethylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10864316.png)
